

# Spectroscopic Characterization Guide: 2,3-Dimethyloxolane-3-carboxylic Acid vs. Structural Analogs

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## Compound of Interest

Compound Name:	2,3-Dimethyloxolane-3-carboxylic acid
CAS No.:	1461715-64-9
Cat. No.:	B1379154

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## Executive Summary & Structural Context[1][2][3][4][5][6][7]

In the development of peptidomimetics and chiral building blocks, **2,3-Dimethyloxolane-3-carboxylic acid** (also known as 2,3-dimethyltetrahydrofuran-3-carboxylic acid) represents a critical scaffold due to its constrained ether linkage and quaternary carbon center.

This guide provides a definitive spectroscopic comparison of this target molecule against its primary structural analogs: the unsubstituted parent (Oxolane-3-carboxylic acid) and its regioisomer (2,2-Dimethyloxolane-3-carboxylic acid).

**Key Performance Insight:** The "performance" of an analytical protocol for this compound is defined by its ability to resolve the quaternary center at C3 and distinguish the cis/trans diastereomers. Standard <sup>1</sup>H NMR is sufficient for regio-differentiation, but NOESY (Nuclear Overhauser Effect Spectroscopy) is required for stereochemical assignment.

## The Comparative Cohort

Compound	Structure Description	Key Challenge
Target: 2,3-Dimethyl	Methyls at C2 and C3; Quaternary C3.	Distinguishing cis/trans diastereomers; confirming C3 substitution.
Comparator A: Parent	Unsubstituted Oxolane-3-COOH.	Baseline for ring proton shifts; lacks methyl markers.
Comparator B: 2,2-Dimethyl	Geminal methyls at C2; Methine at C3.	Distinguishing from 2,3-isomer (often a co-product in radical cyclizations).

## Comparative NMR Analysis

The most robust method for validating the identity of **2,3-Dimethyloxolane-3-carboxylic acid** is Proton (

H) and Carbon (

C) NMR. The presence of the quaternary carbon at position 3 fundamentally alters the splitting patterns compared to analogs.

### H NMR Diagnostic Markers (400 MHz, CDCl<sub>3</sub>)

The following table contrasts the expected theoretical shifts and splitting patterns.

Feature	Target: 2,3-Dimethyl	Comparator A: Parent	Comparator B: 2,2-Dimethyl
C3-Position	No Proton (Quaternary)	Multiplet (3.0–3.2 ppm)	Doublet of Doublets (2.8–3.0 ppm)
C2-Position	Quartet (4.0–4.2 ppm)	Multiplet (3.8–4.1 ppm)	No Proton (Quaternary)
Methyl Groups	1 Singlet (C3-Me) 1 Doublet (C2-Me)	None	2 Singlets (Geminal Me)
Splitting Logic	The C3-Me is isolated from coupling. <sup>[1]</sup> The C2-Me couples only to H2.	Complex multiplets due to ring puckering.	Both methyls are singlets; H3 couples to H4 protons.



*Expert Insight: The "Smoking Gun" signal for the target compound is the C3-Methyl Singlet (typically*

*1.3–1.5 ppm). If this signal appears as a doublet, your methylation occurred at a non-quaternary site, or ring opening has occurred.*

## Stereochemical Resolution (Cis vs. Trans)

Because the target has two chiral centers (C2 and C3), it exists as diastereomers.

- Trans-isomer: The C2-Methyl and C3-Carboxyl group are on opposite faces.
- Cis-isomer: The C2-Methyl and C3-Carboxyl group are on the same face.

Differentiation Protocol:

- NOE Difference Spectra: Irradiate the C3-Methyl singlet.
  - Result: If you observe a strong enhancement of the C2-Proton, the C3-Methyl and C2-Proton are cis (close in space). Consequently, the C3-Methyl and C2-Methyl are trans.
- Chemical Shift Anisotropy: In the cis-2,3-dimethyl isomer (methyls cis), the methyl signals often appear slightly downfield due to steric compression (van der Waals deshielding) compared to the trans isomer.

## Infrared (IR) & Mass Spectrometry Performance[9]

While NMR provides structural connectivity, IR and MS are critical for functional group validation and purity assessment.

### Infrared Spectroscopy (ATR Method)

Functional Group	Frequency (cm <sup>-1</sup> )	Diagnostic Note
O-H Stretch	2500–3300 (Broad)	Characteristic "hairy beard" of carboxylic acid dimers.
C=O Stretch	1710–1740 (Strong)	Target Specific: The inductive effect of the adjacent ether oxygen (at C2) and the quaternary center (at C3) typically shifts this band to higher frequencies (~1735 cm <sup>-1</sup> ) compared to acyclic acids (~1710 cm <sup>-1</sup> ).
C-O-C Stretch	1050–1100	Confirms the intact oxolane (tetrahydrofuran) ring.

### Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Mode (ESI<sup>-</sup>) is preferred for the free acid.

- Target Mass: [M-H]  
  
= 143.07 m/z.
- Fragmentation Performance:
  - The 2,3-dimethyl analog shows a distinct loss of CO (44 Da) followed by ring fragmentation.
  - Differentiation: The 2,2-dimethyl isomer often yields a more stable tertiary carbocation fragment upon decarboxylation compared to the 2,3-isomer, leading to different relative abundances in MS/MS spectra.

## Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility, follow this self-validating protocol.

Reagents:

- Solvent: CDCl<sub>3</sub>

(99.8% D) with 0.03% TMS. Note: DMSO-d<sub>6</sub>

is avoided unless solubility is an issue, as it broadens OH signals and complicates coupling analysis due to viscosity.

- Internal Standard: Maleic Acid (for qNMR purity assessment).

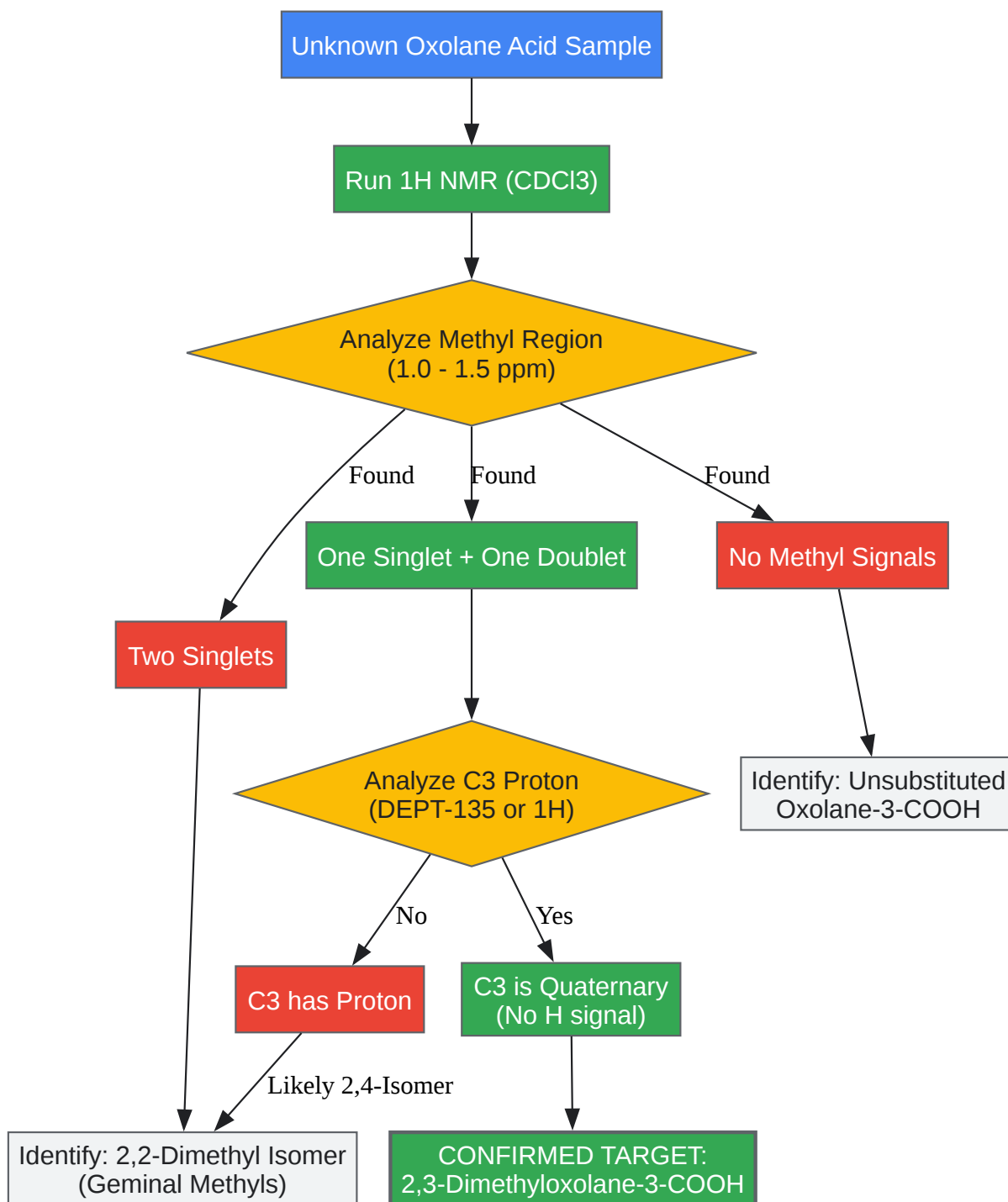
Step-by-Step Methodology:

- Sample Preparation: Dissolve 10 mg of the target acid in 0.6 mL CDCl<sub>3</sub>  
  
. Ensure the solution is clear; filter through a 0.2  
  
µm PTFE filter if particulate matter is visible.
- <sup>1</sup>H NMR Acquisition:

- Pulse Angle: 30°
- Relaxation Delay (d1):  
  
5 seconds (Essential for accurate integration of the carboxylic acid proton and quaternary methyls).
- Scans: 16–64.
- Data Processing:
  - Reference TMS to 0.00 ppm.
  - Checkpoint: Verify the integral ratio. The C2-H (1H) should integrate 1:3 against the C3-Methyl (3H). If this ratio is skewed, check for solvent suppression artifacts or impurities.
- <sup>13</sup>C DEPT-135 Acquisition:
  - Run a DEPT-135 experiment to distinguish the methyls (Up), methylenes (Down), and methines (Up).
  - Validation: The C3 quaternary carbon will disappear in the DEPT spectrum but appear in the standard  
  
C spectrum. This is the definitive proof of the 2,3-substitution pattern.

## Analytical Decision Logic (Visualization)

The following diagram illustrates the logical flow for distinguishing the target compound from its likely isomers using the data described above.



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Figure 1: Spectroscopic decision tree for differentiating oxolane-3-carboxylic acid derivatives.

## References

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## Sources

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